molecular formula C9H13BN2O4 B595081 (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid CAS No. 1217500-82-7

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid

Cat. No.: B595081
CAS No.: 1217500-82-7
M. Wt: 224.023
InChI Key: MMPDPMGUOBVIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a dimethylamino group, a nitro group, and a boronic acid moiety attached to a phenyl ring, making it a valuable intermediate in various chemical processes.

Mechanism of Action

Target of Action

The primary target of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, participating in electronically divergent processes .

Mode of Action

The compound’s mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling (SMC) reactions . It is involved in the formation of carbon–carbon bonds, contributing to the synthesis of various organic compounds . The compound’s interaction with the metal catalyst in the SMC reactions leads to the formation of chemically differentiated fragments .

Pharmacokinetics

It is known that the compound is used in the palladium-catalyzed stille and suzuki-miyaura cross-couplings , suggesting that it may have some degree of stability and reactivity under the conditions of these reactions.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The compound’s action is facilitated by the exceptionally mild and functional group tolerant reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid typically involves the following steps:

    Nitration: The starting material, 2-(dimethylaminomethyl)phenylboronic acid, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.

    Purification: The nitrated product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous purification systems to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Coupled Products: Suzuki-Miyaura coupling reactions produce various biaryl compounds.

Scientific Research Applications

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid: Similar structure but with a fluorine atom instead of a nitro group.

    (2-((Dimethylamino)methyl)phenyl)boronic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is unique due to the presence of both a nitro group and a boronic acid moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O4/c1-11(2)6-7-3-4-8(12(15)16)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPDPMGUOBVIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675154
Record name {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-82-7
Record name B-[2-[(Dimethylamino)methyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.